molecular formula C18H20O B1360606 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone CAS No. 898794-74-6

3-(2,5-Dimethylphenyl)-2'-methylpropiophenone

Cat. No. B1360606
M. Wt: 252.3 g/mol
InChI Key: XNQZTCNUMLJQEZ-UHFFFAOYSA-N
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Description

The compound “3-(2,5-Dimethylphenyl)-2’-methylpropiophenone” is a complex organic molecule. Based on its name, it likely contains a propiophenone group, which is a functional group consisting of a ketone attached to a phenyl group and a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “N-2,5-Dimethylphenylthioureido Acid Derivatives” have been synthesized for antimicrobial research .

Scientific Research Applications

1. Palladium-Catalyzed Arylation

Palladium-catalyzed reactions involving compounds related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone have been studied for their unique multi-arylation capabilities. These reactions involve successive C-C and C-H bond cleavages, leading to the formation of complex organic structures (Wakui et al., 2004).

2. Photochemistry and Photorelease Studies

Research has focused on the photorelease properties of related compounds, such as 2,5-dimethylphenacyl chloride, which undergoes specific transformations under light exposure. This has implications for understanding the behavior of similar chemical structures under photolytic conditions (Pelliccioli et al., 2001).

3. Rhodium-Mediated C–C Bond Activation

Studies have been conducted on the reaction of 2-(2′,6′-dimethylphenylazo)-4-methylphenol with rhodium, leading to the elimination or migration of alkyl groups. This research offers insights into the mechanisms of C–C bond activation in compounds related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone (Baksi et al., 2007).

4. Protective Groups in Organic Synthesis

2,5-Dimethylphenacyl esters, similar to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, have been used as photoremovable protecting groups for carboxylic acids. Their efficiency in chemical synthesis demonstrates the utility of such compounds in preparative organic chemistry (Zabadal et al., 2001).

5. Electrochemical Studies

Research into the electrochemical properties of related compounds, such as α-bromopropiophenone, provides insights into the reductive behavior of 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone under similar conditions (Barba et al., 1985).

6. Polymer Science Applications

Studies on the oxidative coupling of related compounds, such as 2,6-dimethylphenol, have led to the development of new polymeric materials with applications in various fields (Fukuhara et al., 2004).

7. Computational and Molecular Studies

Computational studies on similar compounds have provided insights into the molecular structure, spectroscopy, and potential applications in areas like antitumor agents (Karakurt et al., 2016).

8. Biological Applications

Research has identified compounds like 2,5-dimethyl 1,4-benzoquinone, related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, in defensive secretions of certain species, indicating potential biological applications (Eisner et al., 1977).

9. Allosteric Modifiers in Hemoglobin

Studies on allosteric modifiers, including those related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, have revealed potential applications in clinical and biological areas such as oxygen transport and ischemia (Randad et al., 1991).

Future Directions

While specific future directions for this compound are not available, research into similar compounds suggests potential applications in the development of new antimicrobial candidates .

properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-8-9-14(2)16(12-13)10-11-18(19)17-7-5-4-6-15(17)3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQZTCNUMLJQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644717
Record name 3-(2,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-2'-methylpropiophenone

CAS RN

898794-74-6
Record name 3-(2,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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